stannane CAS No. 64268-27-5](/img/structure/B14505607.png)
[(4-Ethenylphenyl)methyl](trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethenylphenyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a (4-ethenylphenyl)methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methylstannane typically involves the reaction of (4-ethenylphenyl)methyl chloride with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of (4-Ethenylphenyl)methylstannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethenylphenyl)methylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The trimethylstannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or lithium diisopropylamide are employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
(4-Ethenylphenyl)methylstannane is used as a precursor in the synthesis of complex organotin compounds. It serves as a reagent in cross-coupling reactions and as a catalyst in polymerization processes.
Biology
In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. (4-Ethenylphenyl)methylstannane is investigated for its bioactivity and interaction with biological macromolecules.
Medicine
The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands
Industry
(4-Ethenylphenyl)methylstannane is used in the production of heat-stabilized PVC and as a catalyst in the manufacture of polyurethane foams. Its role in enhancing the properties of materials makes it valuable in industrial applications.
Mecanismo De Acción
The mechanism of action of (4-Ethenylphenyl)methylstannane involves the interaction of the tin center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to the activation or inhibition of specific biochemical pathways. The trimethylstannyl group plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: Similar in structure but lacks the (4-ethenylphenyl)methyl group.
Triethyltin chloride: Contains ethyl groups instead of methyl groups.
Triphenyltin chloride: Contains phenyl groups instead of methyl groups.
Uniqueness
(4-Ethenylphenyl)methylstannane is unique due to the presence of the (4-ethenylphenyl)methyl group, which imparts distinct reactivity and properties. This structural feature allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Propiedades
Número CAS |
64268-27-5 |
|---|---|
Fórmula molecular |
C12H18Sn |
Peso molecular |
280.98 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)methyl-trimethylstannane |
InChI |
InChI=1S/C9H9.3CH3.Sn/c1-3-9-6-4-8(2)5-7-9;;;;/h3-7H,1-2H2;3*1H3; |
Clave InChI |
BPHRHDGPOCAYED-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
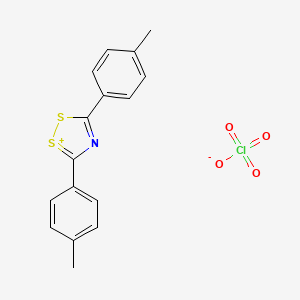
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
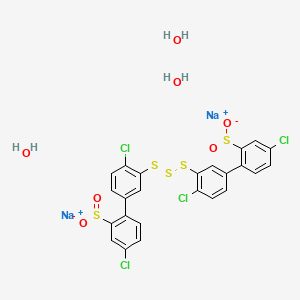
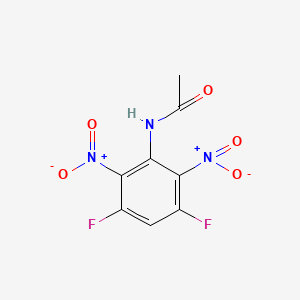
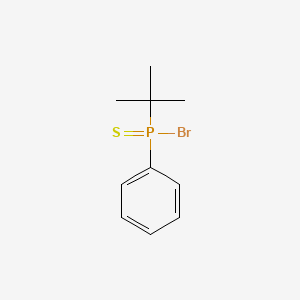
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
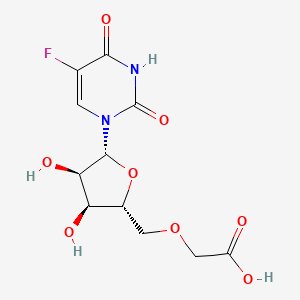
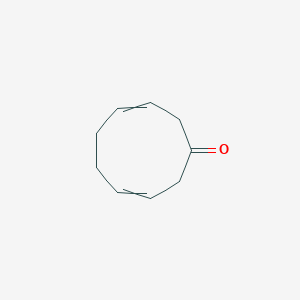
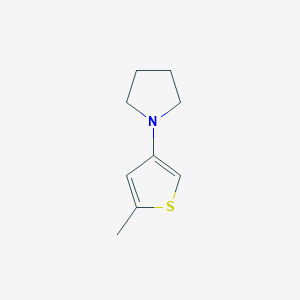
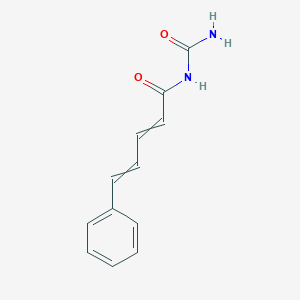

![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
